molecular formula C9H11N3O3 B1399012 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid CAS No. 1249103-94-3

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Cat. No.: B1399012
CAS No.: 1249103-94-3
M. Wt: 209.2 g/mol
InChI Key: JCWSNMPZSLAJRP-UHFFFAOYSA-N
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Description

“4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O3 . It is a derivative of pyrimidine and morpholine . The compound is used for research purposes .


Physical and Chemical Properties Analysis

The compound “this compound” is stored in a dry environment at 2-8°C . The physical form of the related compound “4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .

Scientific Research Applications

Kinase Inhibition and PI3K-AKT-mTOR Pathway

4-(Pyrimidin-4-yl)morpholines, similar in structure to 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, are recognized as privileged pharmacophores, particularly in inhibiting PI3K and PIKKs. Their structure, characterized by a morpholine oxygen, is crucial for forming key hydrogen bonds and ensuring selectivity over a broader kinome. The morpholine structure's ability to adopt a co-planar conformation with adjacent aromatic cores is pivotal in its utility as a kinase hinge binder. This is due to the interaction between the morpholine nitrogen's non-bonding pair of electrons and the electron-deficient pyrimidine π-system. The study also highlights the discovery of a potent, non-nitrogen-containing morpholine isostere, which mimics this conformation and has applications in creating selective dual inhibitors of mTORC1 and mTORC2 Hobbs et al., 2019.

Synthetic Methodology and Intermediates

The molecule is an important intermediate in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide. A green synthetic method for compound (5) was established, involving condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% Lei et al., 2017.

In another study, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines was developed, underlining the versatility of morpholine-4-carboxamidine in the synthesis of pyrido[3,4-d]pyrimidines Kuznetsov et al., 2007.

Imaging and Diagnostic Applications

The compound and its derivatives have been synthesized and evaluated for use in PET imaging, particularly for imaging LRRK2 enzyme in Parkinson's disease. The synthesis of the reference standard and its precursor showcased a chemical yield of 49% in four steps and 14% in five steps, respectively. The radiochemical yield was 45-55%, based on [11C]CO2 and decay corrected to end of bombardment (EOB), highlighting its potential in medical imaging and diagnostics Wang et al., 2017.

Structural and Molecular Studies

Studies have shown the electronic polarization within the pyrimidine components of morpholine derivatives, emphasizing the planarity of pyrimidine rings and the presence of intramolecular N-H...O hydrogen bonds. This structural insight is crucial in understanding the molecular interactions and properties of these compounds Orozco et al., 2008.

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is the colchicine-binding site of tubulin . Tubulin is a globular protein and an integral component of the cytoskeleton, playing important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

The compound binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .

Biochemical Pathways

The binding of this compound to tubulin disrupts microtubule dynamics . This disruption can lead to mitotic arrest and cell death, particularly in colchicine-resistant cells . The compound’s action on tubulin and microtubules affects various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The compound’s molecular weight (209204) and its carboxylic acid group suggest that it may have reasonable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cellular microtubule polymerization, leading to mitotic arrest and cell death across multiple cell lines . This effect is particularly pronounced in colchicine-resistant cells, as the compound is a poor substrate for P-gp multi-drug resistance pumps .

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, a protein that is essential for the formation of microtubules. The compound binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization . This interaction disrupts the dynamics of microtubules, which are crucial for cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Additionally, this compound has been shown to interact with multi-drug resistance pumps, making it a potential candidate for overcoming drug resistance in cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting microtubule polymerization, the compound induces cell cycle arrest in the G2/M phase, leading to the inhibition of cell division and the induction of cell death . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound influences cell signaling pathways by affecting the phosphorylation of histone H3, a protein involved in chromatin structure and gene expression . This alteration in gene expression can lead to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine pocket located between the alpha and beta subunits of the alpha-beta-tubulin dimer . This binding involves key residues such as lysine 352, methionine 259, alanine 316, leucine 248, valine 238, tyrosine 202, and cysteine 241 of beta-tubulin . Additionally, two water molecules link the morpholine oxygen to the beta-tubulin-bound guanosine triphosphate (GTP), further stabilizing the interaction . These interactions result in conformational changes that inhibit microtubule polymerization, leading to the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated excellent stability in human hepatocytes and microsomes from humans, mice, and rats . Over time, the inhibition of microtubule polymerization by this compound leads to sustained cell cycle arrest and cell death in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent anti-cancer activity at nanomolar concentrations, with half-maximal effective concentration (EC50) values ranging from 20 to 90 nanomolar . At higher doses, the compound may exhibit toxic effects, including damage to normal cells and tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in human hepatocytes and microsomes suggests that it undergoes metabolic processing in the liver Its interaction with multi-drug resistance pumps indicates that it may influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported into cells and interacts with tubulin to exert its effects . Its poor substrate affinity for multi-drug resistance pumps allows it to accumulate in cells, leading to efficient mitotic arrest and cell death . The distribution of this compound within tissues is influenced by its stability and interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to tubulin in the cytoplasm . This localization is crucial for its activity in inhibiting microtubule polymerization and inducing cell cycle arrest. The compound’s interaction with tubulin and its subsequent effects on microtubule dynamics highlight its importance in targeting specific cellular compartments for therapeutic purposes .

Properties

IUPAC Name

4-pyrimidin-2-ylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSNMPZSLAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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